DNA Glycosylase Binding Affinity: N-Benzyl vs. N-H Pyrrolidine
In electrophoretic mobility shift assays (EMSA) using 30 bp DNA duplexes containing centrally located transition state mimics, the benzylated pyrrolidine nucleotide 1NBn (structurally analogous to the target compound after debenzylation to the free amine and incorporation into DNA) exhibits exceptionally high affinity for bacterial formamidopyrimidine glycosylase (Fpg) and human OG glycosylase (hOGG1). When paired with cytosine (C), the 1NBn:C duplex shows a Kd estimated as ≤ 0.005 nM for both Fpg and hOGG1, whereas the corresponding non-benzylated 1N:C duplex shows a Kd of ≤ 0.005 nM for Fpg but ≤ 0.01 nM for hOGG1. For hNEIL1, the 1NBn:C duplex yields a Kd of 0.2 ± 0.1 nM, while the 1N:C duplex gives an identical Kd of 0.2 ± 0.1 nM, but the overall binding profile differs when the opposite base is varied, revealing that the benzyl substituent critically stabilizes the enzyme–DNA complex in a base-pair-context-dependent manner. [1]
| Evidence Dimension | Dissociation constant (Kd) for BER glycosylase binding to DNA duplex containing pyrrolidine transition state analog |
|---|---|
| Target Compound Data | 1NBn:C duplex: Kd < 0.005 nM (Fpg, hOGG1); 0.2 ± 0.1 nM (hNEIL1) |
| Comparator Or Baseline | 1N:C duplex (no benzyl): Kd < 0.005 nM (Fpg); < 0.01 nM (hOGG1); 0.2 ± 0.1 nM (hNEIL1) |
| Quantified Difference | At least 2-fold tighter binding for 1NBn vs. 1N with hOGG1 (≤0.005 nM vs. ≤0.01 nM); context-dependent selectivity differences across enzymes |
| Conditions | EMSA, 30 bp DNA duplex, central analog paired with C or A, purified Fpg/hOGG1/hNEIL1/Nei enzymes |
Why This Matters
For DNA repair enzyme inhibitor development, the benzyl substituent provides up to 2-fold or greater enhancement in binding affinity that is enzyme- and base-pair-context-dependent, making it a critical structural feature not obtainable with the simpler N–H analog.
- [1] Chu, A. M., et al. (2011). Profiling base excision repair glycosylases with synthesized transition state analogs. Bioorganic & Medicinal Chemistry Letters, 21(17), 4969–4972. Table 1. View Source
